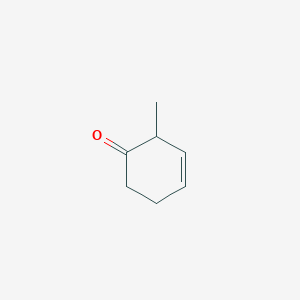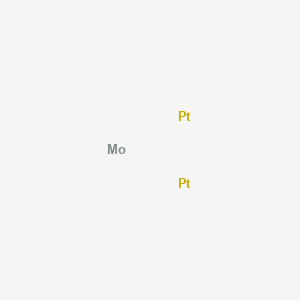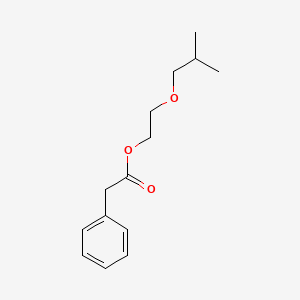
2-(2-Methylpropoxy)ethyl 2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C14H20O3. . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:
Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
科学研究应用
2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl phenylacetate: Similar ester structure but with an ethyl group instead of a 2-(2-methylpropoxy)ethyl group.
Methyl phenylacetate: Similar ester structure but with a methyl group instead of a 2-(2-methylpropoxy)ethyl group.
Uniqueness
2-(2-Methylpropoxy)ethyl 2-phenylacetate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. The presence of the 2-(2-methylpropoxy)ethyl group can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
5471-52-3 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(2-methylpropoxy)ethyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI 键 |
PWTZLPZAMBTJGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCCOC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



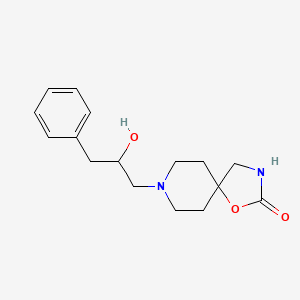
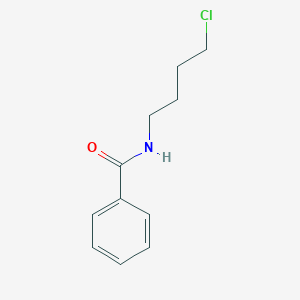
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
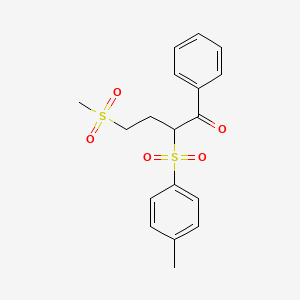
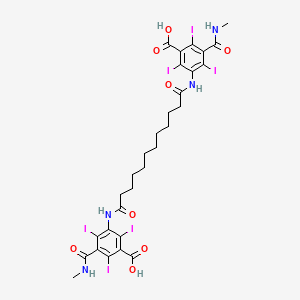

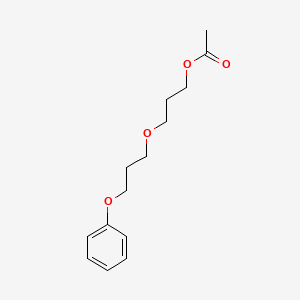
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
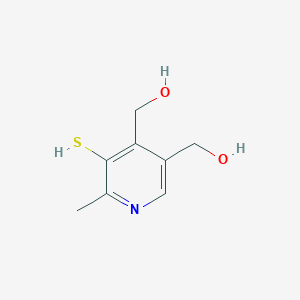

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
